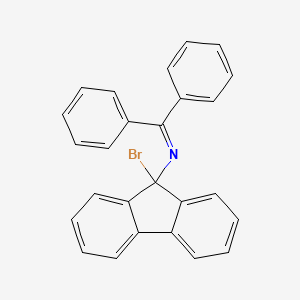![molecular formula C7H19NOSi B14293260 1-Butanamine, 4-[(trimethylsilyl)oxy]- CAS No. 122882-41-1](/img/structure/B14293260.png)
1-Butanamine, 4-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, 4-[(trimethylsilyl)oxy]- is an organic compound that features a butanamine backbone with a trimethylsilyl group attached to the oxygen atom. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- can be synthesized through a multi-step process involving the protection of the amine group and subsequent silylation. The typical synthetic route involves:
Protection of the amine group: The amine group of 1-butanamine is protected using a suitable protecting group such as a carbamate or a benzyl group.
Silylation: The protected amine is then reacted with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group.
Deprotection: The protecting group is removed under mild conditions to yield 1-Butanamine, 4-[(trimethylsilyl)oxy]-.
Industrial Production Methods: Industrial production of 1-Butanamine, 4-[(trimethylsilyl)oxy]- typically involves large-scale silylation reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanamine, 4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Oxidized derivatives such as butanone or butanoic acid.
Reduction: Reduced forms like butanol.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Butanamine, 4-[(trimethylsilyl)oxy]- has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, 4-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, preventing unwanted reactions and facilitating selective transformations. The compound’s effects are mediated through pathways involving silylation and desilylation reactions.
Comparación Con Compuestos Similares
1-Butanamine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethylsilyl chloride: Used as a silylating agent but does not have the butanamine backbone.
4-[(Trimethylsilyl)oxy]butanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 1-Butanamine, 4-[(trimethylsilyl)oxy]- is unique due to the presence of both the butanamine backbone and the trimethylsilyl group, which confer distinct chemical reactivity and versatility in synthetic applications.
Propiedades
Número CAS |
122882-41-1 |
|---|---|
Fórmula molecular |
C7H19NOSi |
Peso molecular |
161.32 g/mol |
Nombre IUPAC |
4-trimethylsilyloxybutan-1-amine |
InChI |
InChI=1S/C7H19NOSi/c1-10(2,3)9-7-5-4-6-8/h4-8H2,1-3H3 |
Clave InChI |
LDNHMLRKFLFPIV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
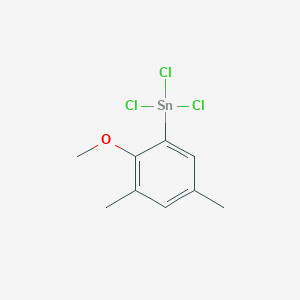
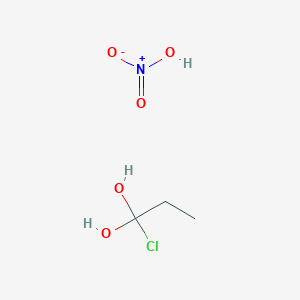
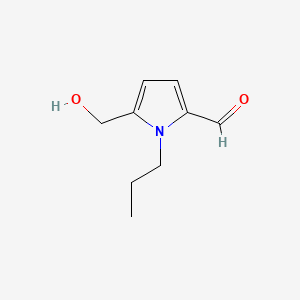
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
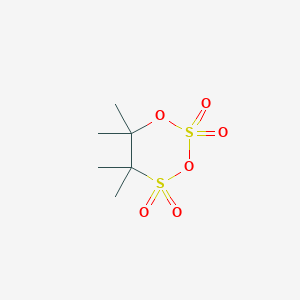
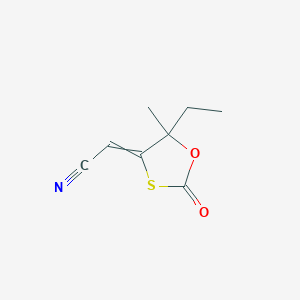

![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
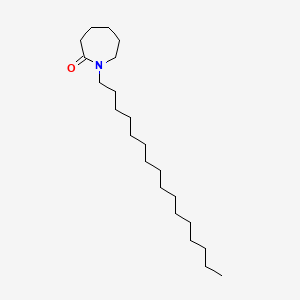


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
